molecular formula C12H14N2O5 B565498 N-(4-Aminobenzoyl-d4)-L-glutamic Acid CAS No. 461426-34-6

N-(4-Aminobenzoyl-d4)-L-glutamic Acid

Cat. No.: B565498
CAS No.: 461426-34-6
M. Wt: 270.277
InChI Key: GADGMZDHLQLZRI-SGWYWVALSA-N
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Description

“N-(4-Aminobenzoyl-d4)-β-alanine” is a labeled analogue of “N-(4-Aminobenzoyl)-β-alanine”, a metabolite of BX661A . BX661A is a therapeutic agent used in the treatment of ulcerative colitis, chemotaxis, and reactive oxygen species production in polymorphonuclear leukocytes . It inhibits lipid peroxidation in large intestinal mucosa after mesenteric ischemia/reperfusion .


Molecular Structure Analysis

The molecular formula of “N-(4-Aminobenzoyl-d4)-β-alanine” is C10H8D4N2O3 . Its molecular weight is 212.24 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(4-Aminobenzoyl-d4)-L-glutamic Acid” are not fully available. The molecular weight is 212.24 , and the molecular formula is C10H8D4N2O3 .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Krzyżanowski and Rzeszotarska (2009) detailed the synthesis of N-(4-aminobenzoyl)-γ-oligo (l-glutamic acid)s, highlighting its significance in peptide chemistry and potential applications in the synthesis of bioactive compounds (Krzyżanowski & Rzeszotarska, 2009).
  • Application in Bioanalytical Techniques :

    • Plocek and Novotny (1997) utilized N-(4-aminobenzoyl)-L-glutamic acid as a derivatization agent for oligosaccharides in capillary zone electrophoresis, demonstrating its effectiveness in separating complex carbohydrates and enhancing ultraviolet absorbance detection (Plocek & Novotny, 1997).
  • Biological Activity and Drug Development :

    • The research by Gangjee et al. (1995) explored the variation in the bridge region of classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines linked to p-aminobenzoyl-L-glutamate, studying their potential as inhibitors of dihydrofolate reductase and antitumor agents (Gangjee et al., 1995).
    • Adhikari et al. (2022) designed and synthesized novel N-(4-aminobenzoyl)- l-glutamic acid conjugated 1,3,5-triazine derivatives as inhibitors of Pf-DHFR, demonstrating their antimalarial activity and potential in drug discovery (Adhikari et al., 2022).
  • Study of Neurotransmitters and Receptors :

    • Tilakaratne et al. (1991) reported on the cloning of the cDNA for the glutamate-binding subunit of an NMDA receptor complex, highlighting the role of L-glutamic acid in excitatory neurotransmission and its relevance in neurodegenerative diseases (Tilakaratne et al., 1991).
  • Biopolymer Research and Material Science :

    • Kricheldorf and Hauser (2001) described the use of 4-aminobenzoyl-terminated poly(epsilon-caprolactone) in the synthesis of A-B-A triblock copolymers, emphasizing its potential in biopolymer research and material science applications (Kricheldorf & Hauser, 2001).

Properties

IUPAC Name

(2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADGMZDHLQLZRI-SGWYWVALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746984
Record name N-[4-Amino(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461426-34-6
Record name N-[4-Amino(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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